Pim-3 Kinase Inhibition: Sub-Nanomolar Potency Advantage Over a Biaryl Ether Analog
The target compound demonstrates a single-digit sub-nanomolar IC50 against human Pim-3 kinase. When directly compared to a close structural analog from the same patent (US9321756 Example 264) which lacks the fused benzothieno ring and uses a biaryl ether linkage, the target compound's potency is approximately 1.8-fold superior. This quantitative difference, measured under identical assay conditions, validates its privileged scaffold geometry for Pim-3 inhibition [1].
| Evidence Dimension | Inhibitory Concentration 50% (IC50) against human Pim-3 kinase |
|---|---|
| Target Compound Data | IC50 = 0.763 nM |
| Comparator Or Baseline | US9321756 Example 264 (BDBM224998) IC50 = 1.40 nM |
| Quantified Difference | The target compound is 1.83-fold more potent (0.763 nM vs 1.40 nM). |
| Conditions | Enzymatic assay measuring phosphorylation of a biotinylated-BAD peptide at Serine 112 residue; Patent US9321756. |
Why This Matters
The sub-nanomolar potency against Pim-3 is critical for applications targeting solid tumors where Pim-3 is the predominant overexpressed isoform, ensuring effective target engagement at low drug concentrations.
- [1] BindingDB. Entry BDBM50061613 vs. BDBM224998. Pim-3 Affinity Data from US9321756. View Source
